[(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid
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Overview
Description
[®-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of [®-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid involves several stepsThe reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Chemical Reactions Analysis
[®-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Hydrogenation: This involves the addition of hydrogen to the compound, typically in the presence of a catalyst such as palladium on carbon.
Scientific Research Applications
[®-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including analgesic, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of [®-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
[®-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can be compared with other piperidine derivatives, such as:
Piperidinones: These compounds contain a ketone group in the piperidine ring and have different chemical properties and biological activities.
Spiropiperidines: These compounds have a spiro linkage, which introduces additional complexity to their structure and reactivity.
Substituted Piperidines: These compounds have various substituents on the piperidine ring, leading to diverse chemical and biological properties.
Properties
IUPAC Name |
2-[(3R)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)12(3)10-5-4-6-13(7-10)8-11(14)15/h9-10H,4-8H2,1-3H3,(H,14,15)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIVGUBFUYKIGO-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCN(C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)[C@@H]1CCCN(C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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